molecular formula C15H26N4O2 B11059982 2-{[2-(Diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

2-{[2-(Diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

Cat. No.: B11059982
M. Wt: 294.39 g/mol
InChI Key: ZCBMNUIJQGBNQQ-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYLNICOTINAMIDE is a complex organic compound with a unique structure that includes diethylamino, methoxymethyl, and methyl groups attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYLNICOTINAMIDE typically involves multiple steps, starting with the preparation of the nicotinamide core. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, while the methoxymethyl group is added via an etherification reaction. The methyl group is usually introduced through a methylation reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYLNICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated amine.

Scientific Research Applications

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYLNICOTINAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYLNICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the methoxymethyl and methyl groups can modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(DIETHYLAMINO)ETHANOL: A related compound with similar functional groups but different overall structure and properties.

    2-(DIMETHYLAMINO)ETHANOL: Another similar compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYLNICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H26N4O2

Molecular Weight

294.39 g/mol

IUPAC Name

2-[2-(diethylamino)ethylamino]-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H26N4O2/c1-5-19(6-2)8-7-17-15-13(14(16)20)12(10-21-4)9-11(3)18-15/h9H,5-8,10H2,1-4H3,(H2,16,20)(H,17,18)

InChI Key

ZCBMNUIJQGBNQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=CC(=C1C(=O)N)COC)C

Origin of Product

United States

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